molecular formula C8H14N4O B2383573 N-Propyl-3-(1H-1,2,4-triazol-5-yl)propanamide CAS No. 1862441-00-6

N-Propyl-3-(1H-1,2,4-triazol-5-yl)propanamide

Cat. No.: B2383573
CAS No.: 1862441-00-6
M. Wt: 182.227
InChI Key: NAPLPJIFUPQABZ-UHFFFAOYSA-N
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Description

N-Propyl-3-(1H-1,2,4-triazol-5-yl)propanamide is a chemical compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their wide range of pharmacological activities, including antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties . The structure of this compound consists of a triazole ring attached to a propanamide group, with a propyl substituent on the nitrogen atom of the triazole ring.

Preparation Methods

The synthesis of N-Propyl-3-(1H-1,2,4-triazol-5-yl)propanamide can be achieved through several synthetic routes. One common method involves the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides using succinic anhydride, aminoguanidine hydrochloride, and a variety of amines . The reaction conditions typically involve microwave irradiation to facilitate the nucleophilic opening of the succinimide ring and subsequent recyclization of the 1,2,4-triazole ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

N-Propyl-3-(1H-1,2,4-triazol-5-yl)propanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-Propyl-3-(1H-1,2,4-triazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes, such as kinases, by binding to their active sites and preventing substrate binding . This inhibition can lead to the disruption of cellular processes and ultimately result in the desired pharmacological effects, such as antiviral or anticancer activity.

Comparison with Similar Compounds

N-Propyl-3-(1H-1,2,4-triazol-5-yl)propanamide can be compared with other similar compounds, such as 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their derivatives . These compounds share a similar triazole core structure but differ in their substituents, which can affect their pharmacological properties and applications. The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

N-propyl-3-(1H-1,2,4-triazol-5-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c1-2-5-9-8(13)4-3-7-10-6-11-12-7/h6H,2-5H2,1H3,(H,9,13)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPLPJIFUPQABZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CCC1=NC=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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